molecular formula C10H16O2 B12830299 (1R)-Chrysanthemolactone

(1R)-Chrysanthemolactone

Cat. No.: B12830299
M. Wt: 168.23 g/mol
InChI Key: XAKBEOUVVTWXNF-MLWJPKLSSA-N
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Description

(1R)-Chrysanthemolactone is a naturally occurring organic compound known for its unique chemical structure and properties It is a lactone, which is a cyclic ester, and is derived from chrysanthemic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-Chrysanthemolactone typically involves the cyclization of chrysanthemic acid. One common method is the esterification of chrysanthemic acid followed by intramolecular cyclization under acidic conditions. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1R)-Chrysanthemolactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate the substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

(1R)-Chrysanthemolactone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studies have shown its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its bioactive properties.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (1R)-Chrysanthemolactone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties may be due to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

(1R)-Chrysanthemolactone can be compared with other similar lactones such as:

    (1S)-Chrysanthemolactone: The enantiomer of this compound with similar chemical properties but different biological activities.

    γ-Butyrolactone: A simpler lactone with different chemical reactivity and applications.

    δ-Valerolactone: Another lactone with a different ring size and distinct chemical properties.

The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which make it a valuable compound for various applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6?,7-/m0/s1

InChI Key

XAKBEOUVVTWXNF-MLWJPKLSSA-N

Isomeric SMILES

CC1(CC2[C@H](C2(C)C)C(=O)O1)C

Canonical SMILES

CC1(CC2C(C2(C)C)C(=O)O1)C

Origin of Product

United States

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